Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-
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Overview
Description
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and an N-substituted 2-oxoethyl group attached to another 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and reduces the risk of side reactions. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- involves the inhibition of specific enzymes and proteins. For example, it increases lysosomal membrane permeabilization and the release of cathepsin B, which cleaves and activates proapoptotic proteins such as BH3 interacting-domain death agonist and poly [ADP-ribose] polymerase 1. This leads to the induction of tumor cell death .
Comparison with Similar Compounds
Similar Compounds
- p-Toluenesulfonamide
- p-Methylbenzenesulfonamide
- p-Toluenesulfamide
- p-Toluenesulfonylamide
- p-Tolylsulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .
Properties
CAS No. |
182323-19-9 |
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Molecular Formula |
C16H17NO3S |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-7-14(8-4-12)16(18)11-17-21(19,20)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |
InChI Key |
CAPQWPSFUGIRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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